molecular formula C20H19FN4O2 B11228854 N-(3,4-dimethylphenyl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

N-(3,4-dimethylphenyl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11228854
M. Wt: 366.4 g/mol
InChI Key: CQBORUHHJUGOFI-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The specific properties and applications of this compound may vary, but it is likely to be of interest in fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the indazole core, the introduction of the fluoro group, and the coupling with the pyrrolidine-3-carboxamide moiety. Common reagents and conditions used in these steps may include:

    Formation of Indazole Core: This step may involve the cyclization of hydrazine derivatives with appropriate precursors under acidic or basic conditions.

    Introduction of Fluoro Group: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Coupling with Pyrrolidine-3-carboxamide: This step may involve amide bond formation using coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide may undergo various chemical reactions, including:

    Oxidation: Potential oxidation of the methyl groups to form corresponding carboxylic acids.

    Reduction: Reduction of the carbonyl group to form alcohol derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methyl groups would yield carboxylic acids, while reduction of the carbonyl group would yield alcohols.

Scientific Research Applications

N-(3,4-dimethylphenyl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide would depend on its specific biological target. Potential mechanisms could include:

    Binding to Enzymes: Inhibition or activation of specific enzymes involved in disease pathways.

    Interaction with Receptors: Modulation of receptor activity to produce therapeutic effects.

    Disruption of Cellular Processes: Interference with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethylphenyl)-1H-indazole-3-carboxamide: Lacks the fluoro and pyrrolidine-5-oxo groups.

    1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide: Lacks the N-(3,4-dimethylphenyl) group.

    N-(3,4-dimethylphenyl)-1-(4-chloro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide: Contains a chloro group instead of a fluoro group.

Uniqueness

The uniqueness of N-(3,4-dimethylphenyl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C20H19FN4O2

Molecular Weight

366.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H19FN4O2/c1-11-6-7-14(8-12(11)2)22-20(27)13-9-17(26)25(10-13)19-18-15(21)4-3-5-16(18)23-24-19/h3-8,13H,9-10H2,1-2H3,(H,22,27)(H,23,24)

InChI Key

CQBORUHHJUGOFI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=NNC4=C3C(=CC=C4)F)C

Origin of Product

United States

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